molecular formula C6H7N3 B3290185 (4-Methyl-1H-imidazol-2-yl)acetonitrile CAS No. 863399-39-7

(4-Methyl-1H-imidazol-2-yl)acetonitrile

Cat. No. B3290185
CAS RN: 863399-39-7
M. Wt: 121.14 g/mol
InChI Key: XZZORRSDKILMNA-UHFFFAOYSA-N
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Description

“(4-Methyl-1H-imidazol-2-yl)acetonitrile” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmaceutical Applications

Imidazole derivatives, such as the ones , have been found to exhibit a broad range of biological activities. They are used in the development of various drugs due to their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Agrochemical Applications

Imidazole-based compounds have potential applications as agrochemicals . They can be used in the development of pesticides and other agricultural chemicals.

Material Science Applications

Imidazole derivatives are used in the creation of human-made materials . These materials can have a variety of properties and uses, depending on the specific imidazole derivative used.

Supramolecular Ligands

Imidazole-based compounds can act as supramolecular ligands . These ligands can be used in a variety of chemical reactions and processes.

Biomimetic Catalysts

Imidazole derivatives can serve as biomimetic catalysts . These catalysts mimic the function of biological molecules and can be used in a variety of chemical reactions.

Antioxidants for Lubricants

Some imidazole derivatives have been found to act as antioxidants for lubricants . This can help to improve the performance and lifespan of these lubricants.

Chemosensors

Imidazole derivatives can be used as chemosensors for certain ions, such as hypochlorite and Cu 2+ ions .

Electrochemical Reduction of CO2

Some imidazole derivatives have shown promise in the electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile solvent . This could have potential applications in the field of renewable energy.

properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-4-8-6(9-5)2-3-7/h4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZORRSDKILMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1H-imidazol-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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